molecular formula C8H12ClF3O2S B2584043 [(1R,2R)-2-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride CAS No. 2248375-74-6

[(1R,2R)-2-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride

Cat. No.: B2584043
CAS No.: 2248375-74-6
M. Wt: 264.69
InChI Key: XWDHQTYXURGFHM-NKWVEPMBSA-N
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Description

[(1R,2R)-2-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further bonded to a methanesulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R)-2-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the cyclohexyl ring, which is then functionalized with a trifluoromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF).

    Catalysts: Bases like pyridine or triethylamine.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester.

Scientific Research Applications

Chemistry

In organic synthesis, [(1R,2R)-2-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride is used as a building block for the introduction of trifluoromethyl groups into complex molecules. This is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s ability to modify biological molecules makes it useful in medicinal chemistry for the design of enzyme inhibitors and other bioactive compounds. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drugs.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties, such as increased hydrophobicity and thermal stability.

Mechanism of Action

The mechanism by which [(1R,2R)-2-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride exerts its effects involves the reactivity of the methanesulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their chemical and physical properties. The trifluoromethyl group further enhances these effects by increasing the compound’s lipophilicity and electron-withdrawing capacity.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethanesulfonyl chloride (CF3SO2Cl): Similar in structure but lacks the cyclohexyl ring.

    (1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride: Contains a cyclopropyl ring instead of a cyclohexyl ring.

Uniqueness

[(1R,2R)-2-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride is unique due to the combination of the cyclohexyl ring and the trifluoromethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Properties

IUPAC Name

[(1R,2R)-2-(trifluoromethyl)cyclohexyl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClF3O2S/c9-15(13,14)5-6-3-1-2-4-7(6)8(10,11)12/h6-7H,1-5H2/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDHQTYXURGFHM-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CS(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CS(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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